HeteroclitinE
Description
HeteroclitinE is a heterocyclic organic compound belonging to a class of structurally complex molecules characterized by fused aromatic rings containing oxygen atoms. The compound’s name implies a heterocyclic core, likely incorporating benzo-fused cycloocta or similar bicyclic/tricyclic systems common in bioactive natural products .
Properties
Molecular Formula |
C27H30O9 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h7-9,13-14,20-21,28H,10-11H2,1-6H3/b12-7-/t13-,14+,20+,21+,27-/m0/s1 |
InChI Key |
XUIUDMCZUMRZDC-ZHOMHHPZSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H]([C@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HeteroclitinE typically involves multi-step organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis are employed to produce large quantities of the compound while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
HeteroclitinE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
HeteroclitinE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of HeteroclitinE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the structure of the this compound derivative used.
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogs
Heteroatom Configuration and Reactivity
This compound’s oxygen-dominated heterocyclic system contrasts with nitrogen-rich analogs like imidazoles or pyridines. Oxygen heterocycles typically exhibit lower basicity but higher stability under acidic conditions, which may affect their pharmacokinetic profiles. For instance:
- Quinine (a bicyclic quinoline alkaloid with N and O) shows antimalarial activity via heme polymerization inhibition .
- This compound, with its oxygen-rich framework, might interact with metal ions or polar biological targets, akin to coumarins or flavonoids .
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